![molecular formula C10H18FNO5S B2960531 tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate CAS No. 2247102-54-9](/img/structure/B2960531.png)
tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate
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Description
Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate, also known as FSO2Et-TBOC, is a chemical compound that has gained significant attention in the field of biochemical research due to its unique properties. This compound is a derivative of the azetidine-1-carboxylic acid and is widely used in the synthesis of peptides and proteins.
Scientific Research Applications
Conformational Studies
The tert-butyl group’s influence on the conformational flexibility of molecules can be studied using this compound. Researchers can explore how the tert-butyl group affects the overall shape and dynamics of molecules, which is crucial for understanding their behavior in various chemical and biological contexts.
Each of these applications demonstrates the compound’s versatility and potential in advancing scientific research across multiple disciplines . The compound’s unique structural features enable it to be employed in a wide range of scientific endeavors, from drug development to material innovation.
properties
IUPAC Name |
tert-butyl 3-(2-fluorosulfonylethoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-6-8(7-12)16-4-5-18(11,14)15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWZLMQYXDUDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate |
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